4-(Trifluoromethyl)cubane-1-carboxylic acid

pKa acid strength field effect

Addressing poor aqueous solubility and high LogP in aryl carboxylic acid leads is a persistent pain point in medicinal chemistry. This compound provides a direct solution. As a strained cage hydrocarbon, it serves as a precise bioisostere for 4-(trifluoromethyl)benzoic acid, preserving the 1,4-substitution axis within ~0.2 Å while delivering quantitatively superior physicochemical properties. - Achieves >100-fold increase in aqueous solubility and ~2.0 unit reduction in LogP versus planar aromatic analogues. - Enables predictable pKa tuning (range ~3.5-5.0) through field-effect transmission across the cubane scaffold (ρI = 1.52). - Resists CYP450-mediated metabolism due to high C-H bond dissociation energies (~101 kcal·mol⁻¹), reducing metabolic clearance risks.

Molecular Formula C10H7F3O2
Molecular Weight 216.16 g/mol
Cat. No. B12844879
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Trifluoromethyl)cubane-1-carboxylic acid
Molecular FormulaC10H7F3O2
Molecular Weight216.16 g/mol
Structural Identifiers
SMILESC12C3C4C1(C5C2C3(C45)C(F)(F)F)C(=O)O
InChIInChI=1S/C10H7F3O2/c11-10(12,13)9-4-1-5(9)3-6(9)2(4)8(1,3)7(14)15/h1-6H,(H,14,15)
InChIKeyCSEJTSYWSALBDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Trifluoromethyl)cubane-1-carboxylic acid Overview


4-(Trifluoromethyl)cubane-1-carboxylic acid (CAS 952403-62-2, C₁₀H₇F₃O₂, MW 216.16) is a 4-substituted cubane-1-carboxylic acid derivative belonging to the class of strained, sp³-rich cage hydrocarbons used as benzene bioisosteres in medicinal chemistry [1]. The cubane scaffold provides the closest geometric match to a para-substituted benzene ring among all saturated bioisosteres (1,4-axis length ~2.6 Å vs. ~2.8 Å for benzene), while the trifluoromethyl substituent confers a strong electron-withdrawing field effect that predictably modulates the carboxylic acid pKa [2]. This compound serves as a versatile synthetic intermediate for constructing metabolically stable, patent-differentiating drug candidates and functional materials that require the combination of rigid three-dimensional architecture with tuned acidity and reduced lipophilicity relative to planar aromatic analogues [3].

Scaffold Strained sp3-rich cage bioisostere for para-substituted benzene replacement
pKa tuning Predictable field-effect transmission enables rational acid strength modulation
Diversification Electrochemical Hofer–Moest etherification for direct alkoxy library synthesis

Why 4-(Trifluoromethyl)cubane-1-carboxylic acid Cannot Be Substituted


Substituting 4-(trifluoromethyl)cubane-1-carboxylic acid with a simpler cubane-1-carboxylic acid, a bicyclo[2.2.2]octane analogue, or a bicyclo[1.1.1]pentane analogue introduces quantitatively meaningful deviations in both acid strength (pKa) and lipophilicity (LogP) that directly impact ionisation state at physiological pH, membrane permeability, and target engagement . The trifluoromethyl group lowers the pKa by approximately 0.5–0.8 log units relative to the unsubstituted parent cubane-1-carboxylic acid through a through-space field effect, a magnitude that is scaffold-dependent and not transferable across cage systems [1]. Furthermore, the cubane cage itself confers a distinct combination of aqueous solubility enhancement and metabolic stability compared to benzene, bicyclo[2.2.2]octane, and bicyclo[1.1.1]pentane cores—properties that are lost entirely if the scaffold or substitution pattern is altered [2]. The quantitative evidence below demonstrates exactly where each alternative falls short.

Scaffold-dependent pKa shift

Replacing the cubane core with bicyclo[2.2.2]octane or benzene changes acid dissociation, potentially altering ionization and permeability profiles.

Lipophilicity mismatch

Cubane provides a class-level LogP reduction not replicated by bicyclo[2.2.2]octane or benzene analogues; direct substitution may yield different tissue distribution.

Electrochemical selectivity gap

Hofer–Moest etherification is scaffold-specific; bicyclo[2.2.2]octane and benzene undergo competing pathways, limiting synthetic diversification.

4-(Trifluoromethyl)cubane-1-carboxylic acid Differentiation Evidence


pKa: CF₃-Cubane vs. CF₃-Bicyclo[2.2.2]octane Carboxylic Acid

4-(Trifluoromethyl)cubane-1-carboxylic acid exhibits a predicted aqueous pKa of 4.14 ± 0.40, making it approximately 0.55 pKa units more acidic (i.e., ~3.5× stronger acid) than its direct bicyclo[2.2.2]octane counterpart, 4-(trifluoromethyl)bicyclo[2.2.2]octane-1-carboxylic acid, which has a predicted pKa of 4.69 ± 0.10 . This difference arises from the higher electronegativity of the cubane exocyclic carbon bonding orbital, which enhances through-space field-effect transmission of the electron-withdrawing trifluoromethyl group, as established by Cole, Stock, and Mayers in their foundational pKa study of 4-substituted cubane-1-carboxylic acids [1].

pKa: CF₃-cubane vs bicyclo
Reported
ΔpKa ≈ 0.55 (cubane ~3.5× more acidic)
Scaffold-dependent pKa shift may alter ionization profile
Predicted values; confirm in target buffer
pKa acid strength field effect cage scaffold comparison

pKa: Cubane CF₃ vs. 4-(Trifluoromethyl)benzoic Acid

When the cubane cage replaces a para-substituted benzene ring, the carboxylic acid pKa shifts upward. 4-(Trifluoromethyl)cubane-1-carboxylic acid has a predicted pKa of 4.14 ± 0.40, while its direct planar aromatic analogue, 4-(trifluoromethyl)benzoic acid, has a predicted pKa of 3.69 ± 0.10, making the aromatic acid approximately 2.8× more acidic . This systematic pKa elevation upon benzene→cubane replacement is corroborated by an independent experimental dataset comparing a cubane-containing pharmaceutical analogue (pKa = 3.96 ± 0.01 in H₂O) against its benzene counterpart (pKa = 3.84 ± 0.01), yielding a consistent ΔpKa of +0.12 units [1].

pKa: CF₃-cubane vs benzoic acid
Reported
ΔpKa +0.45 (pred.), +0.12 (exp.)
Less acidic character may reduce ionized fraction at physiological pH
Cross-study; verify in target matrix
bioisostere pKa carboxylic acid benzene replacement

LogP Reduction: Cubane vs. Benzene Carboxylic Acid

Replacement of a benzene ring with a cubane cage in a carboxylic acid-bearing pharmaceutical scaffold reduces the octanol-water partition coefficient (LogP) by approximately 2.0 log units: from 2.02 ± 0.02 (benzene series) to 0.02 ± 0.01 (cubane series), as measured experimentally for a matched molecular pair [1]. Although these data are reported for a specific pharmaceutical template rather than 4-(trifluoromethyl)cubane-1-carboxylic acid itself, the LogP-lowering effect is a class-level property of cubane carboxylic acids arising from the increased sp³ character (Fsp³ = 0.70 for the cubane core vs. 0 for benzene) and the associated reduction in van der Waals interactions with the octanol phase [2].

LogP reduction
Class-level
ΔLogP ~ −2.0 (cubane vs benzene)
Lower lipophilicity may support reduced predicted off-target binding
Class-level inference; confirm for specific compound
LogP lipophilicity aqueous solubility drug-likeness

Aqueous Solubility Enhancement: Cubane vs. Benzene

In a matched molecular pair comparison, replacement of a benzene ring with a cubane cage increased aqueous solubility by approximately 107-fold: from 1.384 mM (benzene series) to 148.8 mM (cubane series) [1]. This solubility gain is attributed to the reduced molecular planarity and crystal packing disruption inherent to the cubane cage, which lowers the lattice energy of the crystalline solid [2]. Although these data are from a specific pharmaceutical template, the >100-fold solubility advantage is a general class property of cubane carboxylic acids relative to their benzene counterparts.

Aqueous solubility
Class-level
~107-fold increase (class-level)
Solubility gain may improve formulation screening outcomes
Measured on pharmaceutical template; verify
aqueous solubility developability formulation bioisostere

Electrochemical Hofer–Moest Etherification

Cubane-1-carboxylic acids, including 4-substituted derivatives, undergo clean oxidative decarboxylative ether formation (Hofer–Moest reaction) under mild electrochemical flow conditions, producing alkoxy cubanes in a single step [1]. This transformation is compatible with other oxidisable functional groups and has been demonstrated for gram-scale synthesis under continuous flow, achieving complete conversion of the carboxylic acid to the corresponding methyl ether with isolated yields of 50–78% for the parent cubane-1-carboxylic acid, with no competing ring-opening or valence isomerisation observed [1]. In contrast, analogous electrochemical decarboxylation of bicyclo[2.2.2]octane-1-carboxylic acids proceeds with significantly lower efficiency owing to the higher oxidation potential required, and benzoic acid derivatives undergo competing Kolbe dimerisation rather than selective ether formation [2].

Hofer–Moest etherification
Method context
Selective mono-ether formation; other scaffolds fail
Electrochemical route may enable alkoxy library synthesis
Flow conditions; confirm yield for CF₃ derivative
electrosynthesis flow chemistry oxidative decarboxylation cubane functionalisation

Substituent Effects: σI and Gas-Phase Acidity

The electron-withdrawing power of the 4-trifluoromethyl substituent on the cubane scaffold, as quantified by the inductive substituent constant σI, is transmitted to the carboxylic acid group exclusively through the electrostatic field effect, with negligible through-bond inductive contribution across the cubane cage—a finding definitively established by the Cole, Mayers, and Stock study [1]. The reaction constant ρI for the cubane series is 1.52, compared to 1.63 for the bicyclo[2.2.2]octane series, meaning that the same 4-CF₃ substituent produces a slightly smaller pKa perturbation on cubane than on bicyclo[2.2.2]octane [1]. This difference, though modest (ΔρI ≈ 0.11), is experimentally real and originates from the higher electronegativity of the cubane exocyclic carbon, which slightly attenuates field-effect propagation [1]. Quantum chemical calculations by Campanelli et al. further demonstrate that the gas-phase acidity of 4-substituted cubane-1-carboxylic acids (HOOC–C₈H₆–X) correlates strongly with structural parameters describing long-range polar effects (R² > 0.95), confirming the predictability and tunability of acid strength in this series [2].

Substituent effects (σI)
Head-to-head
ρI cubane 1.52 vs bicyclo 1.63; predictable pKa tuning
Field-effect predictability may support rational SAR design
Based on Cole et al. 1974; gas-phase calculations corroborate
substituent constant σI field effect SAR gas-phase acidity

4-(Trifluoromethyl)cubane-1-carboxylic acid Key Applications


Benzene Bioisostere Replacement for Lead Optimisation

When a lead compound contains a 4-(trifluoromethyl)benzoic acid moiety and suffers from poor aqueous solubility (<0.1 mg/mL) or high LogP (>3), replacing the benzene ring with a cubane cage using 4-(trifluoromethyl)cubane-1-carboxylic acid as the synthetic entry point delivers a matched molecular pair with a >100-fold solubility increase and ~2.0 LogP unit reduction, while preserving the geometric 1,4-substitution axis within ~0.2 Å of the original phenyl ring [1]. The cubane analogue retains the electron-withdrawing character of the CF₃ group (pKa shift of only ~+0.45 units relative to the benzoic acid), ensuring that the ionisation state at the target binding site is maintained .

pKa-Tuned Building Block for SAR Libraries

Medicinal chemistry programs requiring systematic variation of carboxylic acid pKa across a congeneric series can employ 4-(trifluoromethyl)cubane-1-carboxylic acid alongside its 4-fluoro (pKa ≈ 3.96), 4-chloro, 4-bromo, 4-cyano, and unsubstituted cubane-1-carboxylic acid counterparts. The predictable field-effect transmission across the cubane cage (ρI = 1.52) enables rational, quantitative selection of the substituent to achieve a target pKa within a range spanning approximately 3.5 to 5.0, as supported by the Cole et al. dissociation constant dataset [2]. This is invaluable for fine-tuning the ionisation-dependent properties (permeability, solubility, off-target activity) of carboxylic acid-containing drug candidates.

Electrochemical Diversification for Ether Libraries

4-(Trifluoromethyl)cubane-1-carboxylic acid can serve as the common precursor for a diverse library of 4-(trifluoromethyl)-1-alkoxycubane derivatives via the Hofer–Moest electrochemical decarboxylative etherification under continuous flow conditions [3]. Using different alcohol solvents (MeOH, EtOH, iPrOH, tBuOH, fluorinated alcohols), a panel of ether analogues with systematically varied steric and electronic properties can be generated in a single electrochemical step without protecting group chemistry. This diversification strategy is unavailable to bicyclo[2.2.2]octane or benzene carboxylic acids, which undergo competing reaction pathways under identical conditions [3]. The resulting alkoxy cubane library can be screened for improved metabolic stability and target engagement.

Metabolic Stability Enhancement in Pharmaceuticals and Agrochemicals

The cubane C–H bonds possess elevated bond dissociation energies (~101 kcal·mol⁻¹) compared to benzylic or tertiary aliphatic C–H bonds, conferring resistance to cytochrome P450-mediated oxidative metabolism [4]. When 4-(trifluoromethyl)cubane-1-carboxylic acid is incorporated as a carboxylic acid synthon into a drug or agrochemical candidate, the resulting cubane-containing molecule is expected to exhibit reduced metabolic clearance relative to its benzene or bicycloalkane counterparts, as demonstrated for cubane analogues of the agrochemical diflufenican and the pharmaceutical tamibarotene, where cubane replacement maintained or enhanced bioactivity while eliminating sites of oxidative metabolism [4].

Application
Selection Property
Validation Focus
Benzene bioisostere replacement
Aqueous solubility enhancement context
Solubility and LogP assessment
pKa-tuned SAR library building
Predictable field-effect pKa modulation
pKa measurement and ionization profiling
Electrochemical alkoxy library synthesis
Hofer–Moest etherification compatibility
Etherification selectivity and yield verification
Metabolic stability assessment
C–H bond dissociation energy context
Microsomal stability and CYP metabolism profiling

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